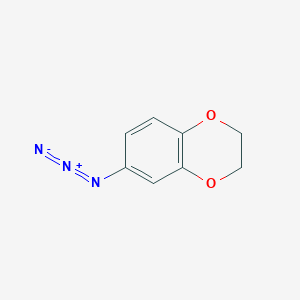
2-chloro-1-isocyanato-3-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-isocyanato-3-nitrobenzene is a chemical compound with the molecular formula C7H3ClN2O3 and a molecular weight of 198.6 g/mol. This compound is known for its applications in various scientific experiments and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-isocyanato-3-nitrobenzene typically involves electrophilic aromatic substitution reactions. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for nitration, and phosgene or similar reagents for the isocyanate introduction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems is common to maintain consistency and safety in production .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-isocyanato-3-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution is a common reaction, where the nitro and chloro groups direct the incoming electrophile to specific positions on the benzene ring.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a metal catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid) are commonly used.
Reduction: Hydrogen gas and metal catalysts like palladium or platinum are typical.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Major Products
Substitution: Products include various substituted benzenes depending on the electrophile used.
Reduction: The major product is 2-chloro-1-isocyanato-3-aminobenzene.
Oxidation: Products vary based on the specific oxidizing conditions.
Aplicaciones Científicas De Investigación
2-Chloro-1-isocyanato-3-nitrobenzene is widely used in scientific research due to its reactivity and functional groups. Applications include:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential pharmaceutical applications, particularly in drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-chloro-1-isocyanato-3-nitrobenzene involves its reactivity with nucleophiles and electrophiles. The nitro and isocyanate groups are particularly reactive, allowing the compound to participate in various chemical reactions. The molecular targets and pathways depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-1-isocyanato-4-nitrobenzene
- 2-Chloro-1-isocyanato-5-nitrobenzene
- 2-Chloro-1-isocyanato-6-nitrobenzene
Uniqueness
2-Chloro-1-isocyanato-3-nitrobenzene is unique due to the specific positioning of its functional groups, which influences its reactivity and the types of reactions it undergoes. This positioning makes it particularly useful in certain synthetic applications and research studies.
Propiedades
Número CAS |
1260863-18-0 |
|---|---|
Fórmula molecular |
C7H3ClN2O3 |
Peso molecular |
198.56 g/mol |
Nombre IUPAC |
2-chloro-1-isocyanato-3-nitrobenzene |
InChI |
InChI=1S/C7H3ClN2O3/c8-7-5(9-4-11)2-1-3-6(7)10(12)13/h1-3H |
Clave InChI |
FWOFFOGCCHNWPW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)N=C=O |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




